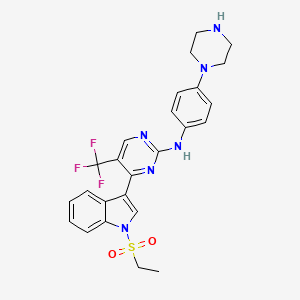

EGFR ligand-9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H25F3N6O2S |

|---|---|

分子量 |

530.6 g/mol |

IUPAC 名称 |

4-(1-ethylsulfonylindol-3-yl)-N-(4-piperazin-1-ylphenyl)-5-(trifluoromethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C25H25F3N6O2S/c1-2-37(35,36)34-16-20(19-5-3-4-6-22(19)34)23-21(25(26,27)28)15-30-24(32-23)31-17-7-9-18(10-8-17)33-13-11-29-12-14-33/h3-10,15-16,29H,2,11-14H2,1H3,(H,30,31,32) |

InChI 键 |

LOEILTAMPZKISF-UHFFFAOYSA-N |

规范 SMILES |

CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC=C(C=C4)N5CCNCC5 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Structure of EGFR-Associated Molecules: A Technical Guide

An important clarification regarding "EGFR ligand-9": Scientific literature does not currently identify an endogenous or widely recognized synthetic ligand for the Epidermal Growth Factor Receptor (EGFR) designated as "ligand-9". The established family of seven endogenous EGFR ligands includes Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGFA), Heparin-binding EGF-like growth factor (HBEGF), Betacellulin (BTC), Amphiregulin (AREG), Epiregulin (EREG), and Epigen (EPGN)[1].

It is plausible that the query "this compound" refers to the Protein Data Bank (PDB) entry 9GL9 . This entry corresponds to the crystal structure of wild-type EGFR in complex with a synthetic inhibitor, STX-721[2]. This guide will, therefore, focus on the detailed structure of the EGFR protein and its interaction with this specific molecule, as well as provide an overview of the general EGFR signaling pathway.

The Architecture of the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in cell proliferation and differentiation[3]. Its structure is comprised of three main domains:

-

An extracellular ligand-binding domain: This domain is further divided into four subdomains (I, II, III, and IV). Subdomains I and III are leucine-rich and form the primary binding site for ligands, while subdomains II and IV are cysteine-rich and are involved in the dimerization of the receptor[4][5]. In an unbound state, the receptor exists in a tethered, auto-inhibited conformation where the dimerization arm on subdomain II is sequestered.

-

A single-pass transmembrane alpha-helix: This portion anchors the receptor to the cell membrane.

-

An intracellular tyrosine kinase domain: This domain is responsible for initiating downstream signaling cascades upon receptor activation.

Ligand binding to the extracellular domain induces a conformational change that exposes the dimerization arm, leading to the formation of receptor homodimers or heterodimers with other members of the ErbB family. This dimerization stimulates the intrinsic tyrosine kinase activity, resulting in autophosphorylation of the C-terminal domain and the recruitment of downstream signaling proteins.

Structural Details of the EGFR-STX-721 Complex (PDB: 9GL9)

The crystal structure of wild-type Homo sapiens EGFR bound with the inhibitor STX-721 was determined by X-ray diffraction to a resolution of 2.15 Å. STX-721 is an irreversible inhibitor designed to be selective for EGFR/ERBB2 exon 20 insertion mutants, a class of mutations often associated with non-small cell lung cancer. The structural data provides insights into the binding mode of this inhibitor.

Quantitative Structural Data for PDB Entry 9GL9

| Parameter | Value | Reference |

| PDB ID | 9GL9 | |

| Organism | Homo sapiens | |

| Expression System | Spodoptera frugiperda | |

| Method | X-RAY DIFFRACTION | |

| Resolution | 2.15 Å | |

| Total Structure Weight | 38.22 kDa | |

| Atom Count | 2,802 | |

| Modeled Residue Count | 315 |

Experimental Protocol: X-ray Crystallography

The determination of the EGFR-STX-721 structure (PDB: 9GL9) was achieved through X-ray crystallography. While the specific crystallization conditions for this exact structure are detailed in the full publication associated with the PDB entry, a general workflow for this experimental protocol is as follows:

-

Protein Expression and Purification: The EGFR protein (in this case, the kinase domain) is expressed in a suitable system, such as the baculovirus-insect cell system (Spodoptera frugiperda), and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified protein is mixed with the ligand (STX-721) and subjected to various crystallization screening conditions. This involves varying parameters such as pH, temperature, and the concentration of precipitants to induce the formation of well-ordered crystals.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-ligand complex is then built into this electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-value and R-free.

EGFR Signaling Pathway

Upon ligand binding and dimerization, EGFR initiates a cascade of intracellular signaling events. One of the major pathways activated is the RAS-RAF-MEK-ERK pathway, which is pivotal in regulating cell proliferation.

This diagram illustrates a simplified view of the signaling cascade initiated by ligand binding to EGFR, leading to cellular proliferation.

References

A Technical Guide to the Discovery and Synthesis of EGFR Ligand-9 (L-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cellular processes and a prominent target in oncology.[1][2][3] Dysregulation of EGFR signaling is implicated in the pathogenesis of numerous cancers.[4][5] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of EGFR Ligand-9 (L-9), a novel peptide-based agonist developed to probe EGFR signaling and serve as a foundation for future therapeutic agents. We detail the high-throughput screening process that led to its identification, the complete protocol for its solid-phase synthesis, and the biochemical and cellular assays used to validate its function. This document is intended to provide researchers and drug development professionals with the technical details necessary to understand and potentially replicate these findings.

Discovery of this compound

The discovery of L-9 was the result of a multi-stage process designed to identify novel peptide modulators of EGFR from a large combinatorial library. The overall workflow is depicted below.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. ClinPGx [clinpgx.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Discovery of a novel EGFR ligand DPBA that degrades EGFR and suppresses EGFR-positive NSCLC growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]

A Technical Guide to the Mechanism of Action of Atypical EGFR Ligands: The Case of Epiregulin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "EGFR ligand-9" does not correspond to a well-characterized ligand in the peer-reviewed scientific literature. This guide therefore focuses on the mechanism of a well-studied atypical EGFR ligand, Epiregulin (EREG) , to illustrate the principles of differential receptor activation and signaling.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cell proliferation, survival, and differentiation. Its activity is modulated by a family of seven endogenous ligands that, despite binding to the same receptor, can elicit distinct cellular responses. This phenomenon, known as biased agonism, is crucial for both normal physiology and pathology. While high-affinity ligands like Epidermal Growth Factor (EGF) typically induce robust, transient signaling leading to proliferation, low-affinity or atypical ligands such as Epiregulin (EREG) induce weaker, more sustained signaling that can lead to different cellular outcomes, like differentiation.[1] This guide provides an in-depth analysis of the mechanism of action of Epiregulin, contrasting it with EGF to highlight the molecular determinants of its unique signaling signature. We detail the structural basis for its partial agonism, its impact on receptor dimerization and downstream signaling kinetics, and provide relevant experimental protocols for studying these effects.

EGFR Activation: The Canonical Model (EGF)

EGFR activation is a multi-step process initiated by ligand binding.[2][] In its inactive state, the receptor exists as a monomer on the cell surface with its extracellular domain in a "tethered" or auto-inhibited conformation.

-

Ligand Binding : The binding of a ligand like EGF to domains I and III of the extracellular region induces a significant conformational change.[4]

-

Dimerization : This change exposes a "dimerization arm" in domain II, promoting the formation of a stable, back-to-back receptor homodimer.[1]

-

Kinase Activation : Dimerization brings the intracellular kinase domains into close proximity in an asymmetric orientation. The C-lobe of one kinase domain (the "activator") allosterically activates the N-lobe of the other (the "receiver").

-

Trans-autophosphorylation : The activated receiver kinase phosphorylates multiple tyrosine residues on the C-terminal tail of the activator partner.

-

Downstream Signaling : These phosphotyrosine residues serve as docking sites for adaptor proteins (e.g., Grb2, Shc) and enzymes, which in turn activate key downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, typically leading to cell proliferation.

The Atypical Mechanism of Epiregulin (EREG)

Epiregulin is considered a partial or biased agonist of EGFR. While it activates the same downstream pathways as EGF, it does so with markedly different kinetics and magnitude, leading to distinct biological outcomes. The core of this difference lies in its effect on the stability of the EGFR dimer.

Structural Basis for Weakened Dimerization

Crystallographic studies of the EREG-EGFR extracellular domain complex reveal that while EREG induces the same general dimeric structure as EGF, there are subtle but critical differences in the dimer interface. These differences result in compromised contacts mediated by the dimerization arm. This leads to the formation of an EGFR dimer that is conformationally distinct and less stable than the one induced by EGF.

Impact on Signaling Dynamics

The reduced stability of the EREG-induced dimer has profound consequences for the signaling output.

-

Transient Dimerization : The EREG-induced dimer is more short-lived. This weaker association makes the receptor more susceptible to dephosphorylation by cellular phosphatases.

-

Sustained Signaling : Paradoxically, the less stable dimer results in more sustained, albeit lower-level, receptor phosphorylation and downstream signaling (e.g., ERK activation) compared to the strong, transient signal from EGF. This is because the rapid, robust activation by EGF triggers strong negative feedback mechanisms (e.g., receptor internalization and degradation) that quickly attenuate the signal. The weaker signal from EREG is insufficient to fully engage these feedback loops, leading to a persistent low-level signal.

-

Differential Cellular Outcomes : This sustained signaling profile can drive different cellular programs. In breast cancer cells, for example, the transient proliferative signal from EGF is replaced by a sustained differentiation signal from EREG.

Quantitative Data: Ligand-Receptor Interactions

The following table summarizes key quantitative parameters that differentiate high-affinity (EGF) and low-affinity (EREG) ligand interactions with EGFR. Data are illustrative and compiled from various studies.

| Parameter | EGF (High-Affinity) | Epiregulin (Low-Affinity) | Reference |

| Binding Affinity (Kd) | ~0.3 nM (High), ~2 nM (Low) | ~5-15 nM | |

| Dimer Stability | High / Stable | Low / Transient | |

| Receptor Phosphorylation | Robust, peaks at ~5-10 min | Weaker, sustained >60 min | |

| Downstream Signal (pERK) | Strong, transient peak | Weaker, sustained signal | |

| Biological Outcome | Proliferation | Differentiation, sustained migration |

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR signaling cascade and the key mechanistic differences between EGF and EREG.

Caption: General EGFR signaling pathway upon ligand binding.

Caption: Logical model contrasting EGF and EREG signaling dynamics.

Key Experimental Protocols

Protocol: Analysis of EGFR Phosphorylation by Western Blot

This protocol is used to measure the level and duration of EGFR activation.

-

Cell Culture & Starvation: Plate cells (e.g., MCF-7, A431) and grow to 80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Ligand Stimulation: Treat cells with either EGF (e.g., 10 ng/mL) or EREG (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Cell Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

-

Protein Quantification: Determine protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on an 8% SDS-polyacrylamide gel.

-

Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., anti-pY1068) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Stripping & Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH.

Protocol: In Vitro Dimerization Assay

This method assesses the ability of a ligand to induce dimerization of the soluble EGFR extracellular domain (sEGFR).

-

Protein Expression & Purification: Express and purify recombinant sEGFR (domains I-IV) from a suitable expression system (e.g., mammalian or insect cells).

-

Size Exclusion Chromatography (SEC): Equilibrate an SEC column (e.g., Superdex 200) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Sample Preparation: Incubate purified sEGFR (e.g., at 5 µM) in the absence or presence of a molar excess of ligand (e.g., 10 µM EGF or EREG) for 30 minutes on ice.

-

Chromatography: Inject the sample onto the equilibrated SEC column. Run the chromatography at a constant flow rate and monitor protein elution by absorbance at 280 nm.

-

Analysis: Analyze the resulting chromatograms. The sEGFR monomer will elute at a specific volume. In the presence of a dimer-inducing ligand, a new peak corresponding to the higher molecular weight dimer will appear at an earlier elution volume. The relative area of the monomer vs. dimer peak can be used to quantify dimerization efficiency.

Caption: Experimental workflow for Western Blot analysis.

Implications for Drug Development

Understanding the mechanisms of atypical ligands like EREG is critical for therapeutic design.

-

Biased Agonism as a Therapeutic Goal: It may be desirable to develop synthetic ligands or antibodies that intentionally stabilize a weaker dimeric conformation to produce a sustained, differentiation-promoting signal rather than a strong, proliferative one.

-

Targeting Specific Conformational States: Drugs could be designed to specifically target the unique dimeric conformations induced by different ligands.

-

Predicting Resistance: The signaling signature of a ligand can influence cellular responses to EGFR tyrosine kinase inhibitors (TKIs). Tumors that rely on atypical ligand signaling may respond differently to TKIs than those driven by EGF or activating mutations.

Conclusion

The mechanism of action of Epiregulin demonstrates that EGFR signaling is not a simple "on/off" switch but is subject to sophisticated analog modulation. The stability of the ligand-induced receptor dimer is a key determinant of signaling kinetics and cellular outcome. By inducing a less stable dimer, EREG acts as a partial agonist, triggering a sustained but low-amplitude signal that can drive cellular differentiation. This principle of biased agonism, where different ligands stabilize distinct receptor conformations to produce unique signaling outputs, provides a new framework for understanding RTK signaling and offers novel avenues for therapeutic intervention.

References

- 1. EGFR ligands differentially stabilize receptor dimers to specify signaling kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the EGFR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The signaling pathway described herein pertains to the activation of the Epidermal Growth Factor Receptor (EGFR) by its well-characterized endogenous ligands. The specific entity "EGFR ligand-9" does not correspond to a known biological ligand in the public scientific literature and may refer to a synthetic or proprietary molecule. The downstream effects of such a specific compound would need to be experimentally determined. This guide provides a comprehensive overview of the canonical EGFR signaling cascade, which serves as the foundational framework for understanding the activity of any EGFR agonist.

Introduction to the EGFR Signaling Network

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB-1 or HER1, is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] It is a member of the ErbB family of receptors, which also includes HER2/neu (ErbB-2), Her 3 (ErbB-3), and Her 4 (ErbB-4).[1] EGFR plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.

Activation of EGFR is initiated by the binding of specific extracellular ligands. There are seven known endogenous ligands that bind to and activate EGFR: Epidermal Growth Factor (EGF), Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), Betacellulin (BTC), Heparin-binding EGF-like growth factor (HB-EGF), Epiregulin (EREG), and Epigen (EPGN). Ligand binding induces a conformational change in the receptor, facilitating its dimerization with other ErbB family members, either as homodimers (EGFR-EGFR) or heterodimers (e.g., EGFR-HER2).

Receptor dimerization stimulates the intrinsic kinase activity of the intracellular domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail. These phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. The recruitment of these adaptor proteins and enzymes initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, PLCγ-PKC, and JAK/STAT pathways. Ultimately, these signaling cascades converge on the nucleus to regulate gene expression, thereby controlling cellular fate.

Core Signaling Pathways Activated by EGFR Ligands

Upon ligand binding and receptor autophosphorylation, several key signaling pathways are initiated:

The RAS-RAF-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

Initiation: The adaptor protein Growth factor receptor-bound protein 2 (Grb2), which is in a complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor, is recruited to the activated EGFR.

-

RAS Activation: SOS promotes the exchange of GDP for GTP on the small GTPase RAS, converting it to its active state.

-

Kinase Cascade: Activated RAS recruits and activates the serine/threonine kinase RAF. RAF then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as c-Fos and c-Myc, leading to the expression of genes that drive cell cycle progression.

The PI3K-AKT-mTOR Pathway

This pathway is crucial for promoting cell survival, growth, and proliferation.

-

PI3K Activation: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine residues on the activated EGFR, which activates the p110 catalytic subunit.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Activation: PIP3 recruits and activates PDK1, which in turn phosphorylates and activates the serine/threonine kinase AKT (also known as Protein Kinase B).

-

mTOR Activation and Downstream Effects: AKT activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth. AKT also inhibits pro-apoptotic proteins like BAD and Forkhead transcription factors, thereby promoting cell survival.

The PLCγ-PKC Pathway

This pathway is involved in regulating cell migration, proliferation, and calcium signaling.

-

PLCγ Activation: Phospholipase C gamma (PLCγ) is recruited to the activated EGFR and is phosphorylated, leading to its activation.

-

Second Messenger Production: Activated PLCγ hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release and PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased calcium levels, activates Protein Kinase C (PKC).

-

Downstream Signaling: PKC can then activate downstream signaling cascades, including the MAPK pathway, to influence gene expression.

The JAK/STAT Pathway

This pathway provides a more direct route for signal transduction from the cell surface to the nucleus.

-

STAT Recruitment and Phosphorylation: Upon EGFR activation, Janus kinases (JAKs) can be activated, which then recruit Signal Transducer and Activator of Transcription (STAT) proteins (primarily STAT1 and STAT3) to the receptor complex. The STATs are then phosphorylated by EGFR or JAKs.

-

Dimerization and Nuclear Translocation: Phosphorylated STATs form homo- or heterodimers and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoters of target genes, regulating their transcription to control cell survival and proliferation.

Quantitative Data on EGFR Ligand Interactions

The biological outcome of EGFR activation can be influenced by the specific ligand, its binding affinity, and concentration. Different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling profiles.

| Ligand/Antibody | Target | Method | Dissociation Constant (KD) | Adhesion Force (pN) | Reference |

| EGF | EGFR | SPR | 1.77 x 10-7 M | 209.41 | |

| GE11 (peptide) | EGFR | SPR | 4.59 x 10-4 M | 59.51 | |

| mAb LA1 (antibody) | EGFR | SPR | 2.07 x 10-9 M | 210.99 | |

| Anti-EGFR Antibody | EGFR on A431 cells | SPRi | 0.53 ± 0.26 nM | - |

-

SPR: Surface Plasmon Resonance

-

SPRi: Surface Plasmon Resonance imaging

| Cell Line | EGFR Expression | Apparent KD of 125I-EGF | Reference |

| A431 | High | 2.7 nM | |

| U343 | Moderate | 0.5 nM | |

| SKOV3 | Low | 0.7 nM |

Detailed Experimental Protocols

Investigating the EGFR signaling pathway involves a variety of established molecular and cellular biology techniques.

Western Blotting for Protein Phosphorylation

This protocol is used to detect the phosphorylation status of EGFR and its downstream effectors.

-

Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Pre-treat with inhibitors if necessary, followed by stimulation with the EGFR ligand for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Immediately after treatment, place plates on ice and wash cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by boiling. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR, anti-phospho-ERK) overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin or GAPDH.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the EGFR ligand or inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control to determine IC50 or EC50 values.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of EGFR and the effect of potential inhibitors.

-

Reaction Setup: In a 384-well plate, add the purified recombinant EGFR enzyme to a kinase buffer.

-

Inhibitor Addition: Add serially diluted test compounds (or vehicle control) to the wells and pre-incubate to allow for binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of a peptide substrate and ATP.

-

Signal Detection: Incubate for a defined period (e.g., 60 minutes) at room temperature. The amount of ADP produced, which is proportional to the kinase activity, can be measured using a luminescence-based assay kit (e.g., ADP-Glo™).

-

Data Analysis: Luminescence is measured using a plate reader. The data is used to calculate the percent inhibition of EGFR activity and to determine the IC50 value of the test compound.

Conclusion

The EGFR signaling pathway is a complex and tightly regulated network that is fundamental to cellular homeostasis. Its activation by a family of specific ligands triggers a cascade of intracellular events that ultimately dictate cell fate. Due to its frequent dysregulation in cancer, a thorough understanding of this pathway, from ligand-receptor interactions to downstream nuclear events, is paramount for the development of effective targeted therapies. The experimental protocols outlined in this guide provide a robust framework for interrogating the EGFR signaling network and evaluating the efficacy of novel therapeutic agents. While the specific signaling signature of "this compound" remains to be elucidated, the principles and methodologies described herein are universally applicable to the characterization of any novel EGFR ligand.

References

An In-depth Technical Guide to the Binding Affinity of Ligands to the Epidermal Growth Factor Receptor (EGFR)

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] As a member of the ErbB family of receptor tyrosine kinases, EGFR is activated by the binding of specific ligands to its extracellular domain.[4][5] This ligand binding induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase and subsequent autophosphorylation of C-terminal tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins, which in turn trigger multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Given its central role in cell signaling, dysregulation of EGFR activity, through overexpression or mutation, is a hallmark of numerous cancers. Consequently, EGFR is a prime target for therapeutic intervention. Understanding the binding affinity of various ligands—both endogenous agonists and synthetic inhibitors—to EGFR is fundamental for the development of effective cancer therapies.

This technical guide provides a comprehensive overview of the binding affinity of well-characterized ligands and inhibitors to EGFR. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathways and experimental workflows. While the specific term "EGFR ligand-9" does not correspond to a known molecule in the scientific literature, this guide will utilize data from established EGFR ligands and inhibitors to provide a thorough and practical resource for researchers, scientists, and drug development professionals.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction and is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. The following table summarizes the binding affinities of several well-characterized endogenous ligands and therapeutic inhibitors to EGFR.

| Ligand/Inhibitor | Type | Parameter | Value | Cell Line/System | Reference |

| Epidermal Growth Factor (EGF) | Endogenous Ligand | Kd | 1.77 x 10⁻⁷ M | EGFR-immobilized Sensor CM5 chip | |

| Kd (high affinity) | ~300 pM | Scatchard analysis | |||

| Kd (low affinity) | ~2 nM | Scatchard analysis | |||

| GE11 (peptide) | Synthetic Ligand | Kd | 4.59 x 10⁻⁴ M | EGFR-immobilized Sensor CM5 chip | |

| mAb LA1 (antibody) | Synthetic Ligand | Kd | 2.07 x 10⁻⁹ M | EGFR-immobilized Sensor CM5 chip | |

| Gefitinib | Inhibitor | IC50 | 37 nM | NR6wtEGFR cells | |

| Erlotinib | Inhibitor | IC50 | 2 nM | Cell-free assay | |

| Lapatinib | Inhibitor | IC50 (EGFR) | 10.8 nM | Cell-free assay | |

| IC50 (ErbB2) | 9.2 nM | Cell-free assay | |||

| Afatinib | Inhibitor | IC50 (EGFRwt) | 0.5 nM | Cell-free assay | |

| IC50 (EGFR L858R) | 0.4 nM | Cell-free assay | |||

| IC50 (EGFR L858R/T790M) | 10 nM | Cell-free assay | |||

| Icotinib | Inhibitor | IC50 | 5 nM | Cell-free assay |

Experimental Protocols

The determination of ligand binding affinity to EGFR can be accomplished through various experimental techniques. The choice of method often depends on the nature of the ligand and the specific information required. Below are detailed protocols for commonly used assays.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Methodology:

-

Chip Preparation:

-

An EGFR-immobilized Sensor CM5 chip is prepared. The running buffer used is typically PBS.

-

The chip surface is regenerated using a solution of 50 mM NaOH.

-

-

Ligand Interaction Analysis:

-

Different concentrations of the ligand (e.g., EGF, GE11 peptide, or anti-EGFR antibody) are prepared in the running buffer.

-

The ligand solutions are injected into the flow-channel and passed over the EGFR-immobilized sensor chip.

-

The association and dissociation phases are monitored in real-time. For each concentration, a flow rate of 10 µl/min is maintained for both association and dissociation.

-

-

Data Analysis:

-

The sensorgrams obtained are analyzed using evaluation software (e.g., BIAEvaluation software).

-

The equilibrium dissociation constant (Kd) is calculated from the association and dissociation rate constants to determine the binding affinity.

-

Radioligand Binding Assay

This technique involves the use of a radioactively labeled ligand to quantify the number of binding sites and the binding affinity.

Methodology:

-

Cell Preparation:

-

Cells expressing EGFR are grown in appropriate culture dishes.

-

-

Binding Assay:

-

Cells are incubated with varying concentrations of a radiolabeled ligand (e.g., ¹²⁵I-EGF) in a binding medium at 37°C to allow for endocytosis of the ligand-receptor complexes.

-

A parallel set of experiments is conducted in the presence of a 50-fold excess of unlabeled ligand to determine non-specific binding.

-

The incubation is stopped by placing the dishes on ice and washing the cells with ice-cold media.

-

-

Quantification:

-

To measure internalized ligand, surface-bound radioligand is removed by an acidic buffer wash (e.g., pH 4.5 acetate buffer).

-

The cells are then solubilized (e.g., in 1N NaOH), and the intracellular radioactivity is measured using a gamma counter.

-

The amount of degraded ligand can be determined by trichloroacetic acid (TCA) precipitation of the collected media.

-

EGFR Kinase Assay for Inhibitor Potency (IC50 Determination)

This assay measures the ability of a compound to inhibit the kinase activity of EGFR, providing an IC50 value.

Methodology:

-

Assay Setup:

-

The assay is typically performed in a 384-well plate.

-

The enzyme (EGFR), substrate, ATP, and inhibitors are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

-

-

Reaction:

-

Add 1 µl of the inhibitor (or DMSO as a vehicle control) to the wells.

-

Add 2 µl of the EGFR enzyme.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Luminescence is recorded using a plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Signaling Pathways and Visualizations

Upon ligand binding and subsequent dimerization, EGFR activates several downstream signaling pathways that are crucial for cellular function. The two primary pathways are the RAS-RAF-MEK-ERK pathway, which is mainly involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major regulator of cell survival and growth.

EGFR Signaling Pathways

Caption: EGFR signaling pathways initiated by ligand binding.

Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining the IC50 of an EGFR inhibitor.

Conclusion

The binding of ligands to the Epidermal Growth Factor Receptor is a critical event that initiates a complex network of signaling pathways regulating fundamental cellular activities. The quantitative characterization of these binding interactions, through parameters such as Kd and IC50, is essential for both basic research and the development of targeted cancer therapeutics. This guide has provided a comprehensive overview of the binding affinities of known EGFR ligands and inhibitors, detailed experimental protocols for their determination, and visual representations of the associated signaling cascades and experimental procedures. While the specific entity "this compound" remains unidentified in the current scientific literature, the principles and methodologies outlined herein provide a robust framework for the investigation of any novel ligand targeting the Epidermal Growth Factor Receptor.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive Model for Epidermal Growth Factor Receptor Ligand Binding Involving Conformational States of the Extracellular and the Kinase Domains [frontiersin.org]

An In-Depth Technical Guide on the Role of Epidermal Growth Factor Receptor (EGFR) Ligands in Cellular Proliferation

A Note on Terminology: The term "EGFR ligand-9" does not correspond to a recognized member of the epidermal growth factor (EGF) family of ligands. This guide will provide a comprehensive overview of the well-established EGFR ligands and their collective and individual roles in cellular proliferation.

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane glycoprotein that plays a pivotal role in regulating cellular processes such as proliferation, survival, differentiation, and migration.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[1][2] The activation of EGFR is initiated by the binding of specific ligands, which triggers a cascade of intracellular signaling events that ultimately drive cellular proliferation.[3]

The EGFR Ligand Family

There are seven recognized ligands that bind to and activate EGFR:

-

Epidermal Growth Factor (EGF)

-

Transforming Growth Factor-alpha (TGF-α)

-

Amphiregulin (AR)

-

Betacellulin (BTC)

-

Epiregulin (EREG)

-

Heparin-binding EGF-like growth factor (HB-EGF)

-

Epigen (EPGN)

These ligands can induce the formation of EGFR homodimers or heterodimers with other members of the ErbB family of receptors (ErbB2/HER2, ErbB3/HER3, and ErbB4/HER4), leading to a complex and diverse signaling network.

Mechanism of Action and Signaling Pathways

The binding of a ligand to the extracellular domain of EGFR induces a conformational change that promotes receptor dimerization. This dimerization is essential for the activation of the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains. This recruitment initiates several downstream signaling cascades crucial for cellular proliferation:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major pathway downstream of EGFR activation. Adaptor proteins like Grb2 and Shc link the activated EGFR to the Ras/Raf/MAPK cascade, ultimately leading to the activation of ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors such as ELK-1, leading to the expression of genes involved in cell cycle progression.

-

PI3K-AKT-mTOR Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind to the activated EGFR, leading to the activation of its p110 catalytic subunit. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT (also known as protein kinase B). Activated AKT promotes cell survival and proliferation by phosphorylating a variety of downstream targets, including mTOR.

-

PLCγ-PKC Pathway: Phospholipase C gamma (PLCγ) can also dock with the activated EGFR and hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which can then activate the MAPK pathway, while IP3 triggers the release of intracellular calcium.

-

JAK/STAT Pathway: The EGFR can also activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This can lead to the transcription of genes that promote tumorigenesis.

The culmination of these signaling events is the altered expression of a multitude of genes that drive the cell cycle forward, leading to cellular proliferation. Stimulation with EGF can affect the expression of approximately 1000 genes in epithelial cells.

Quantitative Data on EGFR Ligand-Induced Proliferation

The proliferative response to different EGFR ligands can vary depending on the cell type and the specific ligand. The following table summarizes representative quantitative data on the effects of EGFR activation.

| Parameter | Ligand/Inhibitor | Cell Line | Value | Reference |

| Binding Affinity (KD) | EGF | EGFR | 1.77 x 10-7 M | |

| GE11 (peptide) | EGFR | 4.59 x 10-4 M | ||

| mAb LA1 (antibody) | EGFR | 2.07 x 10-9 M | ||

| Inhibitor IC50 (Biochemical) | Gefitinib | Wild-Type EGFR | 15.5 nM | |

| Gefitinib | EGFR (L858R/T790M) | 823.3 nM | ||

| Inhibitor IC50 (Cellular) | Gefitinib | H3255 (L858R) | 0.003 µM | |

| Gefitinib | PC-9 (exon 19 del) | 0.003 µM |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A431)

-

Cell culture medium (e.g., DMEM) with supplements

-

EGFR ligand (e.g., EGF)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours to synchronize them.

-

Treat the cells with various concentrations of the EGFR ligand for a desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of EGFR Pathway Activation

This technique is used to detect and quantify the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

-

Cell line of interest

-

EGFR ligand (e.g., EGF)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve cells for 12-24 hours.

-

Stimulate cells with the EGFR ligand (e.g., 100 ng/mL EGF) for 5-10 minutes.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software.

EGFR Ligand Binding Assay

This assay measures the binding of a ligand to EGFR.

Materials:

-

Cell lysates or purified EGFR

-

Labeled ligand (e.g., 125I-EGF or biotinylated EGF)

-

Assay buffer

-

Filtration apparatus or bead-based system

-

Detection system (gamma counter for radiolabeling, fluorescence reader for biotin)

Procedure (Bead-based example):

-

Immobilize the EGFR ligand (e.g., EGF) onto beads.

-

Incubate the beads with cell lysates containing EGFR.

-

Wash the beads to remove unbound proteins.

-

Add a labeled anti-EGFR detection antibody.

-

Wash away the unbound detection antibody.

-

Measure the signal (e.g., fluorescence) to quantify the amount of bound EGFR.

Conclusion

The interaction between EGFR and its ligands is a fundamental process that drives cellular proliferation. A thorough understanding of the signaling pathways, the quantitative aspects of ligand-receptor interactions, and the experimental methodologies to study these processes is crucial for researchers, scientists, and drug development professionals. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for investigating the role of EGFR ligands in both normal physiology and disease states such as cancer.

References

Unraveling the Epidermal Growth Factor Receptor Ligand Family: A Technical Guide

An In-depth Examination of the Gene and Protein Sequences, Signaling Pathways, and Experimental Characterization of the Seven Canonical EGFR Ligands

In the intricate world of cellular communication, the Epidermal Growth Factor Receptor (EGFR) signaling network stands as a cornerstone, governing a multitude of physiological and pathological processes. Central to the activation of this critical pathway are the EGFR ligands, a family of seven structurally related proteins: Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGFA), Heparin-Binding EGF-like Growth Factor (HBEGF), Betacellulin (BTC), Amphiregulin (AREG), Epiregulin (EREG), and Epigen (EPGN). While the term "EGFR ligand-9" does not correspond to a recognized canonical member of this family and may be a misnomer, this guide provides a comprehensive technical overview of the seven established ligands for researchers, scientists, and drug development professionals.

Gene and Protein Sequence Data

The seven EGFR ligands are synthesized as transmembrane precursor proteins, which undergo proteolytic cleavage to release the mature, soluble growth factors. The following tables summarize the key genetic and proteomic information for the human forms of these ligands.

Table 1: Gene and Precursor Protein Information for Human EGFR Ligands

| Ligand | Gene Symbol | NCBI Gene ID | UniProt ID | Precursor Amino Acid Length | Precursor Molecular Weight (Da) |

| EGF | EGF | 1950 | P01133 | 1207 | 133,976 |

| TGFA | TGFA | 7039 | P01135 | 160 | 17,678 |

| HBEGF | HBEGF | 1839 | Q99075 | 208 | 23,067 |

| BTC | BTC | 685 | P35070 | 178 | 19,833 |

| AREG | AREG | 374 | P15514 | 252 | 27,895 |

| EREG | EREG | 2069 | O14944 | 169 | 19,044 |

| EPGN | EPGN | 255324 | Q6UW88 | 154 | 17,091 |

Table 2: Mature Protein Information for Human EGFR Ligands

| Ligand | Mature Protein Amino Acid Length | Mature Protein Molecular Weight (Da) | UniProt Processing Information |

| EGF | 53 | 6,222 | Asn971-Arg1023 |

| TGFA | 50 | 5,556 | Val40-Ala89 |

| HBEGF | 86 | 9,700 | Asp63-Leu148 |

| BTC | 80 | 9,000 | Asp32-Tyr111 |

| AREG | 84 | 9,784 | Ser101-Lys184 |

| EREG | 46 | 5,300 | Val63-Leu108 |

| EPGN | 51 | 6,000 | Leu54-Ala104 |

EGFR Ligand Binding and Signaling

Upon binding to the extracellular domain of EGFR, these ligands induce receptor dimerization, leading to the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.

Binding Affinities

The seven EGFR ligands exhibit a range of binding affinities for the receptor, which contributes to their distinct biological activities. They are broadly categorized into high-affinity and low-affinity ligands.

Table 3: Binding Affinities (Kd) of Human EGFR Ligands to EGFR

| Ligand | Affinity Group | Dissociation Constant (Kd) |

| EGF | High | 0.1 - 1 nM[1] |

| TGFA | High | 0.1 - 1 nM[1] |

| HBEGF | High | 0.1 - 1 nM[1] |

| BTC | High | ~0.5 nM[2] |

| AREG | Low | 10 - 100 fold weaker than high-affinity ligands[1] |

| EREG | Low | 10 - 100 fold weaker than high-affinity ligands |

| EPGN | Low | 10 - 100 fold weaker than high-affinity ligands |

Core Signaling Pathways

The activation of EGFR by its ligands predominantly triggers two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This cascade plays a central role in cell growth, survival, and metabolism.

The following diagram illustrates the generalized EGFR signaling pathway upon ligand binding.

EGFR Signaling Pathway Overview

Experimental Protocols

The characterization of EGFR ligands and their interactions with the receptor involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of an EGFR ligand binding to the EGFR extracellular domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human EGFR extracellular domain (ligand to be immobilized)

-

Purified EGFR ligand (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Procedure:

-

Immobilization of EGFR:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the EGFR extracellular domain at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the EGFR ligand over the immobilized EGFR surface.

-

Monitor the association phase in real-time.

-

Switch to running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

-

The following diagram outlines the general workflow for an SPR experiment.

SPR Experimental Workflow

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay is used to determine the ability of a ligand to induce EGFR autophosphorylation in a cellular context.

Objective: To detect the level of phosphorylated EGFR (p-EGFR) in cells upon stimulation with an EGFR ligand.

Materials:

-

Cell line expressing EGFR (e.g., A431, HeLa)

-

Cell culture medium and supplements

-

EGFR ligand

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Treat the cells with the EGFR ligand at various concentrations for a specified time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-EGFR and normalize to the total EGFR levels to determine the relative increase in phosphorylation.

-

Conclusion

The seven canonical EGFR ligands, despite their structural similarities, exhibit distinct biochemical and cellular properties that translate into a diverse range of biological outcomes. A thorough understanding of their gene and protein sequences, binding kinetics, and the signaling pathways they activate is paramount for researchers and drug development professionals aiming to modulate EGFR activity for therapeutic benefit. This guide provides a foundational repository of technical information to aid in these endeavors.

References

Overview of EGFR Ligand Tissue-Specific Expression

An in-depth analysis of scientific literature and databases reveals that there is currently no officially designated or widely recognized molecule known as "EGFR ligand-9". The established family of ligands for the Epidermal Growth Factor Receptor (EGFR) includes seven well-characterized proteins: Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), Betacellulin (BTC), Epiregulin (EREG), Heparin-binding EGF-like growth factor (HB-EGF), and Epigen (EPGN).

Therefore, a technical guide on the tissue-specific expression of a non-existent "this compound" cannot be provided.

To best address your interest in EGFR signaling, this guide will instead focus on providing a comprehensive overview of the tissue-specific expression and analysis of the known EGFR ligands. This will include a summary of their expression patterns, detailed experimental protocols for their detection, and diagrams of relevant signaling pathways and workflows, adhering to the core requirements of your request.

The expression of EGFR ligands is highly regulated and tissue-specific, which contributes to their diverse roles in development, tissue homeostasis, and disease. The differential expression of these ligands is a key mechanism for controlling the activation of EGFR signaling in a spatially and temporally controlled manner.

Data on Tissue-Specific Expression of Known EGFR Ligands

The following tables summarize the relative expression levels of the seven known EGFR ligands across various human tissues. This data is compiled from various sources, including transcriptomic and proteomic studies.

Table 1: EGFR Ligand mRNA Expression in Human Tissues (Relative Levels)

| Tissue | EGF | TGF-α | AREG | BTC | EREG | HB-EGF | EPGN |

| Brain | High | High | Low | Moderate | Low | High | Low |

| Heart | Low | Low | Moderate | Low | Low | High | Low |

| Kidney | High | Moderate | Low | Moderate | Low | High | Low |

| Liver | Low | Low | Moderate | Low | Low | Moderate | Low |

| Lung | Moderate | Low | High | Low | Moderate | High | Low |

| Pancreas | Moderate | Low | Low | High | Low | Moderate | Low |

| Placenta | Low | Low | High | Low | High | Moderate | Low |

| Salivary Gland | High | Low | Low | Low | Low | Low | Low |

| Skin | Low | High | Moderate | Low | Moderate | High | Moderate |

| Spleen | Low | Moderate | Low | Low | Low | Low | Low |

| Stomach | Low | Low | Low | Low | Low | High | Low |

| Testis | Low | Low | Moderate | Low | Low | Low | Low |

| Thymus | Low | Low | High | Low | Low | Low | Low |

| Uterus | Low | Low | Moderate | Low | Low | High | Low |

Data represents a qualitative summary of relative mRNA expression levels. "High" indicates strong expression, "Moderate" indicates noticeable expression, and "Low" indicates minimal or no expression.

Experimental Protocols for Analyzing Tissue-Specific Expression

The analysis of tissue-specific expression of EGFR ligands relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Situ Hybridization (ISH) for mRNA Detection

Objective: To visualize the localization and abundance of EGFR ligand mRNA within a specific tissue.

Methodology:

-

Tissue Preparation:

-

Fix fresh-frozen or paraffin-embedded tissue sections (5-10 µm) with 4% paraformaldehyde.

-

Permeabilize the tissue with proteinase K to allow probe entry.

-

-

Probe Hybridization:

-

Synthesize a labeled antisense RNA probe complementary to the target EGFR ligand mRNA. A sense probe should be used as a negative control.

-

Hybridize the probe to the tissue sections overnight in a humidified chamber at a specific temperature (e.g., 65°C).

-

-

Washing and Detection:

-

Wash the sections under high-stringency conditions to remove non-specifically bound probe.

-

Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe's label.

-

Add a chromogenic substrate that precipitates and forms a colored product at the site of probe binding.

-

-

Imaging:

-

Counterstain the tissue with a nuclear stain (e.g., DAPI).

-

Image the sections using a bright-field or fluorescence microscope.

-

Immunohistochemistry (IHC) for Protein Detection

Objective: To determine the cellular and subcellular localization of an EGFR ligand protein in a tissue section.[1][2][3]

Methodology:

-

Tissue Preparation and Antigen Retrieval:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Perform antigen retrieval to unmask the epitope.[1] This is a critical step as fixation can create crosslinks that block antibody binding. Heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) can be used.

-

-

Immunostaining:

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with a primary antibody specific to the EGFR ligand.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

-

Detection and Visualization:

-

For enzymatic detection, add a chromogenic substrate to produce a colored precipitate.

-

For fluorescent detection, excite the fluorophore with a specific wavelength of light.

-

Counterstain the nuclei and mount the slides.

-

-

Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of the staining.

-

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

Objective: To quantify the relative or absolute amount of an EGFR ligand's mRNA in a tissue sample.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the tissue of interest.

-

Perform reverse transcription to synthesize complementary DNA (cDNA).

-

-

qPCR Reaction:

-

Set up a qPCR reaction with the cDNA template, gene-specific primers for the EGFR ligand, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

-

Include a reference gene (housekeeping gene) for normalization.

-

-

Data Analysis:

-

Monitor the fluorescence signal in real-time as the DNA is amplified.

-

Determine the cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a certain threshold.

-

Calculate the relative expression of the target gene using the ΔΔCt method.

-

Western Blotting for Protein Quantification

Objective: To detect and quantify the amount of an EGFR ligand protein in a tissue lysate.

Methodology:

-

Protein Extraction and Quantification:

-

Homogenize the tissue and extract total protein.

-

Determine the protein concentration of the lysate using a method like the BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the EGFR ligand.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imager.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations of Signaling Pathways and Workflows

EGFR Signaling Pathway

The binding of an EGFR ligand to the extracellular domain of the EGFR monomer induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways regulate key cellular processes such as proliferation, survival, and migration.

References

The Emerging Role of Galectin-9 in EGFR-Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epidermal growth factor receptor (EGFR) signaling pathway is a well-established driver of tumorigenesis, and therapies targeting this pathway have become a cornerstone of treatment for several cancers. However, the development of resistance remains a significant clinical challenge. Recent evidence points to the multifaceted role of Galectin-9 (Gal-9), a β-galactoside-binding lectin, as a key player in the tumor microenvironment, particularly in the context of EGFR-targeted therapies. While not a classical ligand that directly activates EGFR, Gal-9 expression is significantly modulated by EGFR tyrosine kinase inhibitors (TKIs). This guide provides an in-depth analysis of the burgeoning field of Galectin-9 in EGFR-driven malignancies, consolidating current understanding of its biological functions, detailing relevant experimental methodologies, and presenting key data for researchers and drug development professionals.

Introduction: The Intersection of EGFR Signaling and Galectin-9

The EGFR signaling cascade, activated by a family of ligands including Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), regulates critical cellular processes such as proliferation, survival, and migration.[1][2] Its aberrant activation is a frequent event in many epithelial cancers, making it a prime therapeutic target.[3]

Galectin-9, a member of the tandem-repeat type galectin family, has been identified as a crucial immune checkpoint ligand.[4][5] It exerts a wide range of biological effects through its interaction with various cell surface glycoproteins, including T-cell immunoglobulin and mucin-domain-containing-3 (TIM-3) and programmed cell death protein 1 (PD-1). The role of Gal-9 in cancer is complex, exhibiting both pro- and anti-tumorigenic properties depending on the cancer type and cellular context.

A pivotal recent discovery has been the upregulation of Gal-9 in response to EGFR-TKI treatment in non-small cell lung cancer (NSCLC). This finding suggests that Gal-9 may be a key mediator of immune evasion and contribute to therapeutic resistance, opening a new avenue for combination therapies.

Quantitative Data on Galectin-9 Expression in Cancer

The expression levels of Galectin-9 have been shown to correlate with clinical outcomes in various cancers. Recent studies have focused on its modulation by EGFR inhibitors, providing a rationale for co-targeting strategies.

| Cancer Type | Context | Galectin-9 Expression Change | Correlation with Progression-Free Survival (PFS) | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | EGFR-TKI Treatment | Significantly Induced | Reduced | |

| Lung Cancer | Tumor Tissue and Serum | Elevated in Patients vs. Healthy Donors | Not specified | |

| Colorectal Cancer | Tumor Tissue | Statistically Significant Increase | Not specified | |

| Melanoma | Metastatic Lesions | Reduced Levels in Metastatic Tissue | Positive Correlation with Improved Survival | |

| Acute Myeloid Leukemia (AML) | Plasma | Elevated | Poor Prognosis |

Signaling Pathways and Logical Relationships

EGFR-TKI Induced Galectin-9 Expression and Immune Evasion

Recent studies have elucidated a pathway whereby EGFR-TKIs, while inhibiting tumor cell proliferation, can paradoxically promote an immunosuppressive tumor microenvironment through the upregulation of Gal-9. This process is thought to be initiated by TKI-induced DNA damage, leading to the activation of the cGAS-STING-IFN-I innate immune pathway, which in turn transcriptionally upregulates Gal-9.

Caption: EGFR-TKI induced Galectin-9 upregulation and subsequent immune evasion.

The Dual Role of Galectin-9 in Cancer Biology

Galectin-9 exhibits a "double-edged sword" effect in cancer, with its role being highly context-dependent. In some solid tumors, high intracellular Gal-9 expression is associated with increased cell adhesion and reduced metastatic potential, correlating with a better prognosis. Conversely, secreted Gal-9 in the tumor microenvironment often promotes immune suppression and is linked to poorer outcomes, particularly in hematological malignancies.

Caption: The context-dependent dual role of Galectin-9 in cancer.

Experimental Protocols

Quantification of Galectin-9 in Patient Samples

Objective: To measure the levels of Galectin-9 in tumor tissues and serum from patients undergoing EGFR-TKI therapy.

A. Immunohistochemistry (IHC) for Tumor Tissue

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against Galectin-9 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate kit for visualization.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Analysis: Score the intensity and percentage of Galectin-9 positive cells.

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Serum

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for Galectin-9 and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking buffer.

-

Sample and Standard Incubation: Add patient serum samples and a serial dilution of recombinant Galectin-9 standard to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody against Galectin-9.

-

Enzyme Conjugate and Substrate: Add streptavidin-HRP conjugate, followed by a TMB substrate solution.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Quantification: Calculate Galectin-9 concentration in samples based on the standard curve.

In Vivo Synergy Studies of EGFR and Galectin-9 Inhibition

Objective: To evaluate the anti-tumor efficacy of combining an EGFR-TKI with a Galectin-9 neutralizing antibody in a syngeneic mouse model.

Caption: Experimental workflow for in vivo synergy studies.

Protocol:

-

Cell Culture and Implantation: Culture a murine cancer cell line (e.g., Lewis Lung Carcinoma - LLC) and implant subcutaneously into immunocompetent mice (e.g., C57BL/6).

-

Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100 mm³) and randomize mice into four treatment groups: (1) Vehicle control, (2) EGFR-TKI, (3) Anti-Galectin-9 antibody, (4) EGFR-TKI + Anti-Galectin-9 antibody.

-

Treatment Administration: Administer treatments according to a predefined schedule (e.g., daily oral gavage for TKI, bi-weekly intraperitoneal injection for antibody).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Tissue Collection: At the study endpoint, euthanize mice and harvest tumors and spleens.

-

Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

-

Immunohistochemistry: Analyze tumor sections by IHC for markers of immune activation and cell death.

Future Directions and Drug Development Implications

The discovery of the EGFR-TKI-Galectin-9 axis presents a compelling rationale for the development of combination therapies. Targeting Gal-9 in conjunction with EGFR inhibition could reprogram the tumor microenvironment, overcome immune evasion, and potentially prevent or reverse resistance to EGFR-TKIs.

Key considerations for drug development include:

-

Development of potent and specific Galectin-9 inhibitors: This includes neutralizing antibodies and potentially small molecule inhibitors.

-

Biomarker discovery: Identifying patients most likely to benefit from this combination therapy will be crucial. This may involve measuring baseline Gal-9 levels or the induction of Gal-9 upon TKI treatment.

-

Preclinical and clinical evaluation: Rigorous testing of combination strategies in relevant preclinical models and well-designed clinical trials is necessary to establish safety and efficacy.

Conclusion

The role of "EGFR ligand-9" as a distinct entity is not established in the current scientific literature. However, the emerging importance of Galectin-9 in the context of EGFR-driven cancers represents a paradigm shift in our understanding of resistance to targeted therapies. The induction of Galectin-9 by EGFR-TKIs and its subsequent role in immune suppression highlights a novel mechanism of tumor escape. The information and protocols provided in this guide are intended to equip researchers and drug developers with the foundational knowledge to explore this promising new area of cancer biology and to accelerate the development of innovative therapeutic strategies to improve patient outcomes.

References

- 1. EGF receptor ligands: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Galectin-9 in cancer therapy: from immune checkpoint ligand to promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Novel Synthetic EGFR Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of novel synthetic ligands targeting the Epidermal Growth Factor Receptor (EGFR). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data for comparative analysis, details key experimental methodologies, and visualizes critical signaling pathways and workflows.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in various cancers, making it a significant target for therapeutic intervention.[1][2] This has led to the development of multiple generations of EGFR inhibitors.

First-generation inhibitors, such as gefitinib and erlotinib, are reversible ATP-competitive inhibitors effective against common activating mutations like exon 19 deletions and the L858R mutation.[3] However, their efficacy is often limited by the emergence of resistance, most commonly through the T790M gatekeeper mutation. Second-generation inhibitors, including afatinib and dacomitinib, were designed to overcome this resistance by irreversibly binding to the kinase domain. While more potent, they often exhibit dose-limiting toxicities due to their activity against wild-type EGFR.